molecular formula C10H19NO3 B6265008 tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate CAS No. 2166085-24-9

tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate

Cat. No. B6265008
M. Wt: 201.3
InChI Key:
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Patent
US05648368

Procedure details

A stirred solution of 33-4 (0.96 g, 3.9 mmol) in ether (20 mL) at ambient temperature was treated with LiBH4 (0.34 g, 15.8 mmol) then heated to 55° C. After 45 min the cooled reaction was quenched with 5% KHSO4 (10 mL) and then diluted with EtOAc. The organic phase was washed with 5% KHSO4 and brine, dried (MgSO4), and concentrated to give 33-5 (0.79 g) as a colorless oil. Rf 0.46 (silica, EtOAc).
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][CH:10]([CH2:12][C:13](OCC)=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Li+].[BH4-].CC[O:22]CC>>[C:1]([N:8]1[CH2:11][CH:10]([CH:12]([OH:22])[CH3:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)CC(=O)OCC
Name
Quantity
0.34 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 45 min the cooled reaction
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was quenched with 5% KHSO4 (10 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with 5% KHSO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05648368

Procedure details

A stirred solution of 33-4 (0.96 g, 3.9 mmol) in ether (20 mL) at ambient temperature was treated with LiBH4 (0.34 g, 15.8 mmol) then heated to 55° C. After 45 min the cooled reaction was quenched with 5% KHSO4 (10 mL) and then diluted with EtOAc. The organic phase was washed with 5% KHSO4 and brine, dried (MgSO4), and concentrated to give 33-5 (0.79 g) as a colorless oil. Rf 0.46 (silica, EtOAc).
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][CH:10]([CH2:12][C:13](OCC)=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Li+].[BH4-].CC[O:22]CC>>[C:1]([N:8]1[CH2:11][CH:10]([CH:12]([OH:22])[CH3:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)CC(=O)OCC
Name
Quantity
0.34 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 45 min the cooled reaction
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was quenched with 5% KHSO4 (10 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with 5% KHSO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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